4-Iodo-2,1,3-benzothiadiazole
Overview
Description
4-Iodo-2,1,3-benzothiadiazole is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring.
Mechanism of Action
Target of Action
4-Iodo-2,1,3-benzothiadiazole (IBTD) is a derivative of 2,1,3-Benzothiadiazole (BTD), which has emerged as a versatile building block for the fabrication of smart porous materials . These materials, known as H-bonded organic frameworks (HOFs), are the primary targets of IBTD .
Mode of Action
IBTD interacts with its targets through a process known as intramolecular charge-transfer (ICT) reaction . This reaction occurs in the excited species, followed by a twisting of phenyl moieties . Femtosecond experiments reveal that an ICT reaction takes place in approximately 300 fs, while the phenyl twisting occurs in approximately 6 ps .
Biochemical Pathways
The ICT reaction and phenyl twisting are key biochemical pathways affected by IBTD. These processes result in a large Stokes-shifted emission, which is a measure of the difference in energy between the absorbed and emitted photons . This emission is a critical aspect of the photobehavior of BTD derivatives and related HOFs .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (262.07 for IBTD ) can influence these pharmacokinetic properties.
Result of Action
The result of IBTD’s action is the generation of a large Stokes-shifted emission . This emission is due to the ICT reaction in the excited species, followed by a twisting of phenyl moieties . In the solid state, different lifetimes of emission are observed, indicating the presence of different emitting species .
Action Environment
The action of IBTD can be influenced by environmental factors. For instance, the ICT reaction and subsequent emission can vary depending on whether the compound is in a solution or in a solid state . Furthermore, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of IBTD .
Biochemical Analysis
Biochemical Properties
4-Iodo-2,1,3-benzothiadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, thereby influencing cellular redox balance. Additionally, this compound has been found to bind to certain proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death. Additionally, it has been shown to affect cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in the alteration of signaling pathways and subsequent changes in gene expression. Additionally, this compound can interact with transcription factors, leading to changes in the transcriptional regulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation and differentiation. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as the promotion of antioxidant defenses and the inhibition of inflammatory responses. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the levels of reactive oxygen species, thereby influencing oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the iodination of 2,1,3-benzothiadiazole. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in these reactions.
Major Products
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be used in the synthesis of organic semiconductors and other advanced materials .
Scientific Research Applications
4-Iodo-2,1,3-benzothiadiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, which lacks the iodine substituent.
4-Bromo-2,1,3-benzothiadiazole: Similar in structure but with a bromine atom instead of iodine.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains two bromine atoms at positions 4 and 7.
Uniqueness
4-Iodo-2,1,3-benzothiadiazole is unique due to the presence of the iodine atom, which significantly enhances its reactivity in substitution and coupling reactions compared to its brominated counterparts. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
4-iodo-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPRWVSWECJQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379956 | |
Record name | 4-iodo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-95-2 | |
Record name | 4-iodo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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